molecular formula C18H24I3N3O8 B029793 Ioxilan CAS No. 107793-72-6

Ioxilan

Katalognummer: B029793
CAS-Nummer: 107793-72-6
Molekulargewicht: 791.1 g/mol
InChI-Schlüssel: UUMLTINZBQPNGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ioxilan (C₁₈H₂₄I₃N₃O₈) is a nonionic, low-osmolar contrast medium (LOCM) widely used in diagnostic radiology for procedures such as computed tomography (CT), angiography, and urography . Developed to improve safety over older ionic agents, its structure includes a triiodobenzene core with hydrophilic hydroxyl and carbamoyl groups, reducing osmolality (632–727 mg I/mL) and minimizing adverse effects like nephrotoxicity . It is rapidly distributed extracellularly, excreted renally without significant metabolism, and has a short half-life (13.1–23.5 minutes) .

Vorbereitungsmethoden

Critical Reaction Mechanisms

Regioselective Alkylation

The competition between O- and N-alkylation necessitates precise pH control. Boron-containing acids (e.g., boric acid) stabilize the amide anion, favoring N-alkylation at the 2-hydroxyethyl group. At pH 8–9, sodium hydroxide promotes nucleophilic attack on epichlorohydrin, achieving 85–90% conversion rates .

Iodination Dynamics

Decarboxylative iodination of anthranilic acid derivatives using KI/I<sub>2</sub> under oxygen atmosphere proceeds via a radical mechanism. Oxygen quenches iodide radicals, preventing over-iodination and ensuring >90% regioselectivity for the 2-position .

Industrial Optimization Strategies

ParameterLaboratory Scale (Patent CN107400062A) Industrial Process (Hovione)
Alkylation Temperature50–80°C40–60°C
Reaction Time11 hours8–12 hours
Yield88%90–95%
Purification MethodEthanol RecrystallizationMacroporous Resin Chromatography

Key Advances:

  • Solvent Systems: Replacing thionyl chloride with ethyl acetate reduces environmental toxicity during acyl chloride formation .

  • Catalysis: Perchloric acid (0.5 mol%) accelerates acetylation, shortening reaction times from 25 to 10 hours at 90°C .

  • Purification: Macroporous adsorption resins (e.g., Amberlite XAD-16) achieve 96–98% purity via gradient elution with ethanol/water mixtures .

Impurity Profiling and Mitigation

Byproduct Formation

Epoxide intermediates, such as those derived from TBS-protected diols, react with residual amides to form imidate byproducts . These are minimized by:

  • pH Control: Maintaining reaction pH below 9.0 limits epoxide ring-opening .

  • Temperature Gradients: Stepwise heating (50°C → 90°C) during acetylation reduces thermal degradation .

Recrystallization Efficiency

Ethanol/water (3:1 v/v) recrystallization removes 95% of O-alkylated impurities, as evidenced by HPLC-MS analysis .

Scalability Challenges and Solutions

Raw Material Costs

The shift from 5-acetamido-N-(2-acetoxyethyl)-2,4,6-triiodo-isophthalamide to unprotected precursors reduces per-batch material costs by 30% .

Waste Stream Management

  • Solvent Recovery: Distillation recovers 80% of ethyl acetate and acetic anhydride .

  • Iodine Reclamation: Ion-exchange resins capture 70% of residual iodide for reuse .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Ioxilan functions as a radiopaque medium, allowing for enhanced imaging through various modalities. Its pharmacokinetics include rapid distribution in the vascular system and significant renal excretion.

  • Mechanism of Action : Upon intravascular injection, this compound opacifies blood vessels, facilitating detailed radiographic visualization until hemodilution occurs .
  • Pharmacokinetics :
    • Peak Plasma Levels : Achieved immediately post-injection.
    • Half-Life : Initial distribution phase lasts approximately 13.1 minutes (women) and 23.5 minutes (men), followed by an elimination phase of about 102 minutes (women) and 137 minutes (men) .

Clinical Applications

This compound is indicated for several diagnostic imaging procedures:

  • Intra-arterial Procedures :
    • Cerebral Arteriography : Utilized at 300 mgI/mL.
    • Coronary Arteriography and Left Ventriculography : Administered at 350 mgI/mL.
    • Visceral Angiography : Also at 350 mgI/mL.
    • Peripheral Arteriography : Indicated for detailed vascular assessments .
  • Intravenous Procedures :
    • Excretory Urography : Enhances visualization of the urinary tract.
    • Contrast Enhanced Computed Tomography (CECT) : Used for imaging various body regions, including head and abdomen, at concentrations of 300 mgI/mL or 350 mgI/mL .

Adverse Effects and Safety Profile

While this compound is generally well-tolerated, it can cause adverse reactions similar to those associated with other iodinated contrast media. Common side effects include warmth or pain at the injection site. Serious reactions are rare but can occur .

Adverse ReactionIncidence (%)
Warmth/Pain~14.3
Serious Events~1.5

Case Studies

  • Cerebral Angiography :
    A study involving patients undergoing cerebral arteriography demonstrated that this compound provided superior contrast enhancement compared to traditional agents. This resulted in improved diagnostic accuracy for conditions such as aneurysms and vascular malformations.
  • Contrast-Enhanced CT Imaging :
    In a clinical trial assessing the efficacy of this compound in CECT, patients exhibited clear delineation of neoplastic lesions in the abdominal region, leading to better management strategies for malignancies .

Vergleich Mit ähnlichen Verbindungen

Chemical and Structural Properties

Ioxilan belongs to the triiodobenzene-derived contrast agents, alongside iohexol, iopamidol, ioversol, iopromide, and iodixanol . Key structural differences include:

  • Ionicity: Unlike ionic agents (e.g., diatrizoate), this compound is nonionic, reducing electrolyte imbalances .
  • Hydrophilicity: Its hydroxyl and carbamoyl groups enhance water solubility, comparable to iohexol but distinct from dimeric iodixanol, which has two triiodobenzene rings .
  • Isomerism : Like iohexol, this compound exhibits isomerism due to hydroxyalkyl and carbamoyl substituents, but these isomers interconvert rapidly in vivo, minimizing pharmacokinetic variability .

Table 1: Osmolality and Iodine Content of Selected Contrast Agents

Agent Type Osmolality (mOsm/kg) Iodine Concentration (mg I/mL)
This compound Nonionic 585–695 300–350
Iohexol Nonionic 640–780 300–350
Iodixanol Nonionic 290–320 270–320
Diatrizoate Ionic 1,500–2,140 370–400

Sources:

Table 2: Adverse Event Rates in Angioplasty Patients

Agent MARCE Rate (%) Renal Composite Endpoint Reduction (%)
Iodixanol 6.72 50
LOCM (e.g., this compound) 7.41

Source:

Pharmacokinetics and Drug Interactions

  • Clearance: this compound’s renal excretion matches iohexol, but iodixanol’s dimeric structure prolongs plasma retention .
  • Drug Interactions: No significant interactions reported for this compound, unlike iodinated agents that interact with metformin or nephrotoxic drugs .

Emerging Research

  • COVID-19 Applications : Molecular docking studies suggest this compound binds SARS-CoV-2 spike protein (docking score: -62.37 kcal/mol), though clinical relevance requires validation .
  • Preclinical Models : Sildenafil co-administration reduced nephropathy risk in rabbits receiving high-dose this compound .

Key Recommendations :

  • Use iodixanol for patients with renal impairment .
  • Monitor this compound recipients for delayed hypersensitivity .
  • Avoid this compound in breastfeeding newborns until further lactation data emerge .

Biologische Aktivität

Ioxilan is a non-ionic, iodinated contrast agent primarily used in medical imaging procedures such as computed tomography (CT) scans, angiography, and urography. Its biological activity is characterized by its pharmacokinetics, pharmacodynamics, and safety profile. This article provides a detailed overview of the biological activity of this compound based on diverse research findings.

Pharmacokinetics

This compound exhibits a specific pharmacokinetic profile that influences its effectiveness as a contrast agent. Key parameters include:

  • Volume of Distribution : The volume of distribution is approximately 10.0 ± 2.4 L in men, indicating extensive distribution in the body .
  • Clearance Rates : The total clearance values are 95.4 ± 11.1 mL/min for women and 101.0 ± 14.7 mL/min for men. Renal clearance is notably high, with 89.4 ± 13.3 mL/min for women and 94.9 ± 16.6 mL/min for men .
  • Half-Life : this compound has a rapid distribution phase with a half-life of about 13.1 ± 4.2 minutes in women and 23.5 ± 15.3 minutes in men, followed by an elimination phase with half-lives of 102.0 ± 16.9 minutes and 137 ± 35.4 minutes, respectively .

Pharmacodynamics

The pharmacodynamics of this compound are crucial for its function as a contrast agent:

  • Contrast Enhancement : The degree of enhancement in imaging is directly related to the iodine content in the administered dose, with peak iodine plasma levels occurring immediately after injection .
  • Effects on Blood Components : In vitro studies have shown that this compound does not affect red blood cell morphology but does inhibit platelet aggregation in a concentration-dependent manner . For instance, at a concentration of 35 mgI/mL:
    • Thrombin time increased from an average baseline of 8 seconds to 36.9 seconds.
    • Prothrombin time rose from 12.3 seconds to an average of 17.6 seconds.
    • Partial thromboplastin time increased from 55.8 seconds to an average of 77.4 seconds .

Safety Profile

This compound has been evaluated for various safety parameters:

  • Genotoxicity : It has shown no genotoxic effects across multiple studies including the Ames test and micronucleus assays .
  • Carcinogenicity : Long-term animal studies to evaluate carcinogenic potential have not been performed .
  • Hypersensitivity Reactions : Reports indicate that hypersensitivity reactions (HSRs) can occur but vary by sex and region; women showed a slightly higher risk than men in some studies .

Case Studies and Clinical Findings

Several clinical studies have assessed the efficacy and safety of this compound:

  • Renal Function Studies : In patients with impaired renal function, there was an increased occurrence of elevated creatinine levels post-procedure when administered this compound compared to other contrast agents like iohexol (p = 0.008) .
  • Contrast-Induced Nephropathy : Research indicates that while this compound is generally safe, patients with pre-existing renal conditions may require careful monitoring due to potential nephrotoxic effects .

Comparative Analysis

The following table summarizes the key pharmacological properties of this compound compared to other iodinated contrast agents:

PropertyThis compoundIohexolIopamidol
Volume of Distribution10 L~10 L~10 L
Total Clearance (mL/min)Men: 101Men: ~90Men: ~95
Half-Life (min)Distribution: ~23Distribution: ~30Distribution: ~25
Prothrombin Time (s)Baseline: 12.3Baseline: ~12Baseline: ~12
Thrombin Time (s)Baseline: 8Baseline: ~8Baseline: ~8

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing Ioxilan’s purity and impurity profiles in pharmaceutical formulations?

  • Methodology : Use reverse-phase HPLC with a mobile phase of acetonitrile-water (gradient or isocratic mode) and a C18 column. Monitor impurities at 254 nm, ensuring baseline separation of this compound from hydroxylated byproducts (e.g., hydroxy phenethyl alcohol). Validate the method by assessing linearity (R² ≥ 0.99), precision (RSD ≤ 2%), and recovery rates (95–105%) .
  • Data Interpretation : Calculate impurity percentages by comparing peak areas of unknown impurities to the main this compound peak. Ensure compliance with pharmacopeial limits (e.g., ≤0.1% for individual impurities) .

Q. How can researchers evaluate the thermal stability of this compound during high-temperature sterilization?

  • Experimental Design : Prepare this compound solutions with varying excipient concentrations (e.g., tromethamine, EDTA). Sterilize at 120°C for 30 minutes. Measure changes in pH, free iodide content (via ion chromatography), and this compound concentration (HPLC).
  • Key Findings : Optimal stability is achieved with 1.0 mg/mL tromethamine and 0.1 mg/mL EDTA, which minimize free iodide generation (≤0.005%) and maintain pH 6.8–7.5 .

Q. What pharmacokinetic parameters should be prioritized when studying this compound in human subjects?

  • Protocol : Administer a single intravenous dose (e.g., 72.8 g this compound) to healthy volunteers. Collect serial blood/urine samples over 24 hours. Use LC-MS/MS to quantify this compound levels.
  • Key Metrics : Calculate volume of distribution (Vd: ~7.2–10.0 L), renal clearance (≥93.7% excreted unchanged in urine), and half-life (t½). Note gender-specific differences in Vd .

Advanced Research Questions

Q. How can contradictory findings about this compound’s effects on coagulation be resolved?

  • Contradiction : In vitro studies report this compound inhibits ADP-induced platelet aggregation (IC₅₀ ~35 mgI/mL) but prolongs thrombin time (8.0 → 36.9 seconds) and prothrombin time (12.3 → 17.6 seconds) .
  • Resolution Strategy :

  • Conduct dose-response studies to differentiate concentration-dependent effects.
  • Compare this compound with structurally similar agents (e.g., iohexol, iopamidol) under identical conditions.
  • Use whole-blood models to simulate in vivo hemodilution and validate clinical relevance .

Q. What experimental designs are optimal for comparative studies of this compound and other nonionic contrast agents?

  • Design Framework :

  • Randomization : Double-blind trials comparing this compound (300/350 mgI/mL) with iohexol at equivalent iodine concentrations.
  • Endpoints : Radiographic visualization quality (excellent/good/poor), diagnostic accuracy, and adverse event rates (e.g., nephrotoxicity, hypersensitivity).
  • Statistical Analysis : Use non-inferiority testing with a margin of 10% for efficacy outcomes .

Q. How can mechanistic studies elucidate this compound’s interactions with the complement system?

  • Approach :

  • Perform in vitro assays with human serum to measure complement activation (C3, C4, CH50 levels).
  • Compare this compound with iohexol at 35 mgI/mL. Note that this compound reduces C3/C4 by 14–19%, while iohexol reduces them by 18–23% .
  • Correlate findings with clinical reports of hypersensitivity (e.g., bronchospasm) to identify risk biomarkers.

Q. Methodological Challenges & Solutions

Q. How should researchers address variability in this compound’s osmolality and viscosity during in vitro experiments?

  • Calibration : Pre-warm solutions to 37°C to mimic physiological conditions. Measure osmolality (610–721 mOsm/kg) and viscosity (5.1–8.1 cP) using calibrated osmometers and viscometers.
  • Impact : Hypertonicity may alter endothelial permeability in vascular studies; adjust dilution ratios to match isotonicity (285 mOsm/kg) if needed .

Q. What strategies improve reproducibility in this compound’s chromatographic analysis?

  • Optimization :

  • Use buffered mobile phases (pH 6.8) to enhance peak symmetry.
  • Validate column efficiency (≥2000 theoretical plates) and resolution (≥1.5 between this compound and isomers).
  • Include system suitability tests in each run to monitor performance drift .

Q. Data Analysis & Reporting Standards

Q. How should conflicting results from renal safety studies be analyzed?

  • Case : Post-procedure creatinine elevation occurred more frequently in patients with pre-existing renal impairment (p=0.008) .
  • Guidelines :

  • Apply multivariate regression to adjust for confounders (e.g., baseline BUN, contrast volume).
  • Report glomerular filtration rate (GFR) trends and dialysis requirements.
  • Follow CONSORT guidelines for clinical trial reporting .

Q. What statistical methods are appropriate for assessing this compound’s efficacy in imaging studies?

  • Analysis :
  • Use Cohen’s kappa (κ) to quantify inter-radiologist agreement on visualization ratings (excellent/good/poor).
  • Calculate diagnostic sensitivity/specificity against gold-standard modalities (e.g., MRI).
  • Report 95% confidence intervals for all outcomes .

Eigenschaften

IUPAC Name

5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-1-N-(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMLTINZBQPNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048717
Record name Ioxilan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

791.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107793-72-6
Record name Ioxilan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107793-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ioxilan [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107793726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ioxilan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09135
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ioxilan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ioxilan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOXILAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YJ7J11TG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.